2-Methyl-1,1-dioxothiane-4-carboxylic acid
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Overview
Description
2-Methyl-1,1-dioxothiane-4-carboxylic acid is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and two oxygen atoms, making it a sulfone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxothiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-propanediol with sulfur trioxide or sulfuric acid, followed by oxidation to introduce the sulfone group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process through the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1-dioxothiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of esters, amides, or other functionalized derivatives.
Scientific Research Applications
2-Methyl-1,1-dioxothiane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,1-dioxothiane-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For example, its sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s ability to modulate redox states and participate in electron transfer reactions also contributes to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar carboxylic acid functional group but differs in its ring structure and nitrogen content.
1,2-Dithiolane-4-carboxylic acid: This compound contains a similar sulfur-containing ring but with different oxidation states and functional groups.
Uniqueness
2-Methyl-1,1-dioxothiane-4-carboxylic acid is unique due to its sulfone group, which imparts distinct chemical reactivity and stability. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities and applications in materials science further distinguish it from other similar compounds.
Properties
IUPAC Name |
2-methyl-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-5-4-6(7(8)9)2-3-12(5,10)11/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPPSANQXLPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCS1(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287333-78-0 |
Source
|
Record name | 2-methyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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